molecular formula C18H20ClN3S B5704075 4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide

4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B5704075
M. Wt: 345.9 g/mol
InChI Key: LJWMAABKXDMCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been studied for its potential applications in scientific research. The compound has been found to interact with various receptors in the brain, leading to its potential use as a research tool in neuroscience and pharmacology.

Mechanism of Action

4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are both G protein-coupled receptors. Activation of these receptors leads to the activation of downstream signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway. These signaling pathways are involved in the regulation of various physiological processes, including neurotransmitter release, gene expression, and cellular proliferation.
Biochemical and Physiological Effects
4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of cellular proliferation. The compound has also been found to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the 5-HT1A and 5-HT2A receptors, which allows for the specific study of these receptors without the interference of other receptors. Another advantage is the relatively low cost of the compound, which makes it accessible for use in a variety of research settings. However, one limitation of using 4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for the study of 4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide and its effects on the brain and body. One area of interest is the role of 4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide in the regulation of neuroinflammation, which has been implicated in the pathogenesis of various neurological disorders. Another area of interest is the use of 4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide as a tool to study the effects of serotonin receptor agonists on the gut-brain axis, which is involved in the regulation of gastrointestinal function and behavior. Additionally, further research is needed to elucidate the potential therapeutic applications of 4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide and other serotonin receptor agonists in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide involves the reaction between 3-chlorophenylpiperazine and 2-methylphenylisothiocyanate. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is purified through a series of chromatography steps. The yield of the synthesis is typically around 50%, and the purity of the final product can be as high as 99%.

Scientific Research Applications

4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been used in scientific research as a tool to study the effects of serotonin receptor agonists on the brain. Specifically, 4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide has been found to activate the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. The compound has also been used to study the effects of serotonin receptor agonists on the peripheral nervous system, including the gastrointestinal tract and cardiovascular system.

properties

IUPAC Name

4-(3-chlorophenyl)-N-(2-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3S/c1-14-5-2-3-8-17(14)20-18(23)22-11-9-21(10-12-22)16-7-4-6-15(19)13-16/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWMAABKXDMCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-(2-methylphenyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.